Ethyl 5-(2,6-difluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of thieno[3,4-d]pyridazine, which is a type of heterocyclic compound . It contains several functional groups, including a carboxylate ester group, an amide group, and a ketone group. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of the compound can be inferred from its name and includes a thieno[3,4-d]pyridazine ring substituted with various groups. The compound’s structure could be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. For example, the ester group could undergo hydrolysis or transesterification reactions, and the amide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Ethyl 5-(2,6-difluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has been utilized in the synthesis of various pyrimidine derivatives. These derivatives have been evaluated for their antimicrobial properties. For instance, Farag et al. (2008) reported the synthesis of new pyrido[1,2-f]pyrimidine, pyrazolo-[3,4-b]pyrido[1,2-/]pyrimidine, and other derivatives using similar compounds and tested them for antimicrobial activity (Farag, Kheder, & Mabkhot, 2008).
Fluorescent Molecule Synthesis
The compound has also been used in the synthesis of fluorescent molecules. Wu et al. (2006) synthesized ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, a molecule found to be a novel fluorescent molecule that might be exploited as an attractive fluorophore for possessing many binding sites. Its fluorescence intensity was significantly stronger than its methyl analogue (Wu et al., 2006).
Anticancer Activity
The compound has been used as a precursor in the synthesis of new heterocycles with potential anticancer activity. Abdel-Motaal et al. (2020) used a similar compound as a building block for the synthesis of pyrimidine and thiazole moieties, which were then evaluated for their anticancer activity against colon HCT-116 human cancer cell line. Several compounds displayed potent activity (Abdel-Motaal, Alanzy, & Asem, 2020).
Herbicidal Activities
Furthermore, this compound has been used in the synthesis of herbicidal agents. Xu et al. (2008) synthesized novel pyridazine derivatives starting from a related compound, which exhibited significant herbicidal activities against dicotyledonous plants in comparison to commercial herbicides (Xu et al., 2008).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 5-[(2,6-difluorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N3O4S/c1-2-31-22(30)18-13-11-32-20(25-19(28)17-14(23)9-6-10-15(17)24)16(13)21(29)27(26-18)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFDCFATBBCKIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=CC=C3F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.